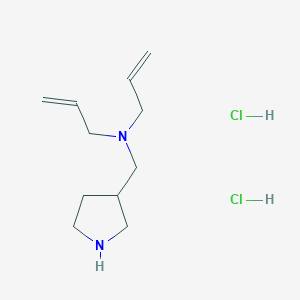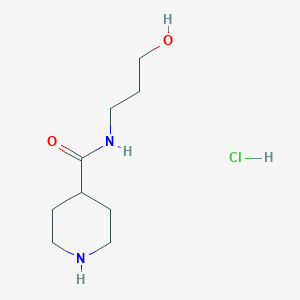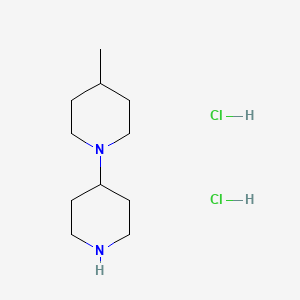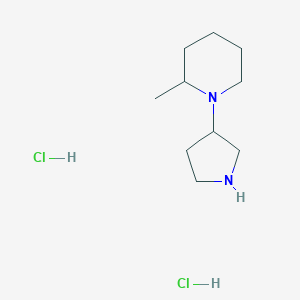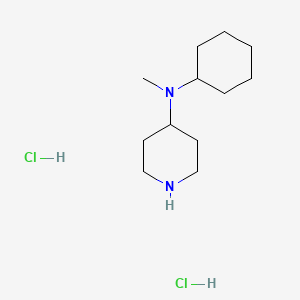![molecular formula C12H20ClN5O B1424802 (4-Methyl-1-piperazinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride CAS No. 1220017-91-3](/img/structure/B1424802.png)
(4-Methyl-1-piperazinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride
Descripción general
Descripción
(4-Methyl-1-piperazinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride is a chemical compound with the formula C₁₂H₂₀ClN₅O . It is available from various suppliers .
Molecular Structure Analysis
The molecular structure of this compound can be determined by various spectroscopic methods. The exact structure is not provided in the search results. For a detailed structural analysis, it would be best to refer to a specialized structural database or literature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined by various methods. The exact properties are not provided in the search results . For a detailed properties analysis, it would be best to refer to a specialized database or literature.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Pyrazolo[3,4-b]pyridines, including the compound , are known for their diverse substituents and synthetic methods. The compound’s structure allows for various modifications, making it a versatile intermediate in chemical synthesis. Researchers have explored different synthetic pathways starting from preformed pyrazole or pyridine to create derivatives with potential biological activity .
Biomedical Applications: Anti-inflammatory Effects
The compound has demonstrated significant anti-inflammatory effects. In one study, a derivative of this compound, referred to as LQFM182, was shown to reduce oedema formation and cell migration, as well as decrease the activity of myeloperoxidase enzyme and levels of pro-inflammatory cytokines IL-1β and TNF-α . This suggests its potential use in treating conditions characterized by inflammation.
Analgesic Potential
Alongside its anti-inflammatory properties, LQFM182 has also been investigated for its analgesic effects. It reduced the number of writhings induced by acetic acid and the paw licking time in the second phase of the formalin test, indicating its potential as a pain reliever .
Kinase Inhibition
Compounds within the pyrazolo[3,4-b]pyridine family have been studied as kinase inhibitors. Kinases are enzymes that play a crucial role in various cellular processes, and their inhibition can be beneficial in treating diseases like cancer. The structural similarity of these compounds to adenine and guanine bases makes them suitable candidates for this application .
Antiviral and Antimicrobial Activity
Indole derivatives, which share structural features with the compound , have been reported to possess antiviral and antimicrobial activities. These activities make them valuable in the development of new therapeutic agents for infectious diseases .
Cyclin-Dependent Kinase Inhibition
Another application is the inhibition of cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. Pyrazolo quinazoline-3-carboxamides, related to the compound being analyzed, have been identified as potent multi-CDK inhibitors, suggesting a potential role in cancer therapy .
Safety and Hazards
Propiedades
IUPAC Name |
(4-methylpiperazin-1-yl)-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O.ClH/c1-16-4-6-17(7-5-16)12(18)11-9-8-13-3-2-10(9)14-15-11;/h13H,2-8H2,1H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKPJIOOWMZUGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=NNC3=C2CNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-1-piperazinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[Methyl(3-piperidinyl)amino]-1-ethanol dihydrochloride](/img/structure/B1424722.png)
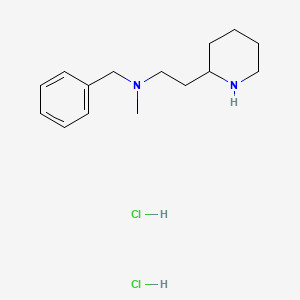
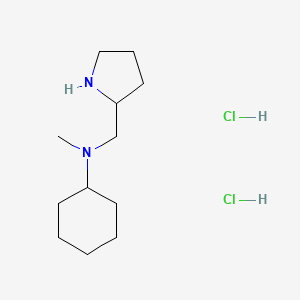
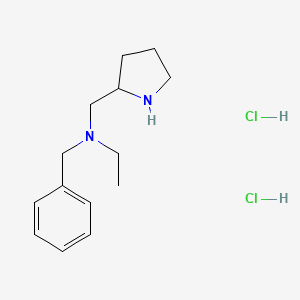
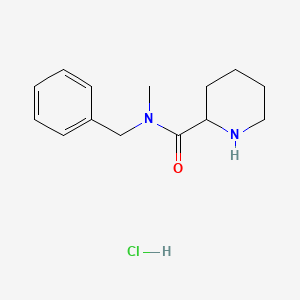
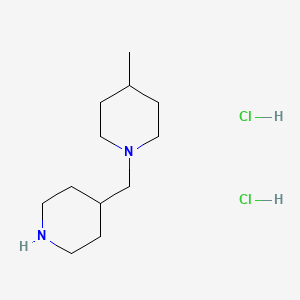
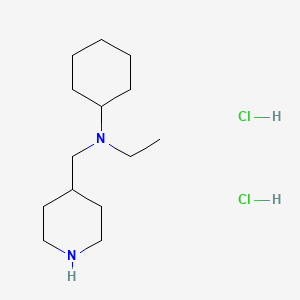
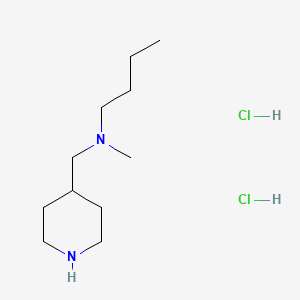
![n-[2-(4-Piperidinyl)ethyl]-n-propyl-1-propanamine dihydrochloride](/img/structure/B1424734.png)
